![molecular formula C11H7ClN2S B1622992 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 35368-93-5](/img/structure/B1622992.png)
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Scientific Research Applications
Antiviral Activity
Researchers have investigated the antiviral activities of imidazo[1,2-a]pyridines, highlighting the influence of substitution on the compound's efficacy against viruses such as human cytomegalovirus (CMV) and varicella-zoster virus (VZV). These studies demonstrated that certain derivatives, including those with thiophene substitutions, exhibit potent antiviral properties, suggesting a mechanism of action independent of viral thymidine kinase (Véron et al., 2007).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as mixed-type inhibitors was demonstrated through various methods including electrochemical assays, suggesting their potential utility in protecting industrial materials (Saady et al., 2021).
Anticholinesterase Potential
The anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives has been evaluated, revealing that certain compounds, especially those with biphenyl side chains, show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests applications in treating diseases characterized by cholinesterase dysfunction (Kwong et al., 2019).
Organic Synthesis and Functional Materials
Imidazo[1,2-a]pyridine derivatives have been synthesized for use as fluorescent probes, with one study demonstrating their efficiency in detecting mercury ions. This work underscores the utility of these compounds in environmental monitoring and sensor technologies (Shao et al., 2011).
Chemical Detoxification
Research has also explored the use of imidazo[1,2-a]pyridine selenoesters for the chemical detoxification of mercury chloride (HgCl2), indicating their potential in mitigating mercury-induced toxicity. This highlights an important environmental application of these compounds (Sharma et al., 2018).
Mechanism of Action
Target of Action
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause changes that inhibit the growth of the tuberculosis bacteria .
Biochemical Pathways
Given its anti-tuberculosis activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.
Result of Action
Given its anti-tuberculosis activity, it can be inferred that it inhibits the growth of the tuberculosis bacteria, leading to a reduction in bacterial load .
Action Environment
Like other drugs, its action and efficacy could be influenced by factors such as the patient’s health status, co-administration with other drugs, and the presence of drug-resistant strains of the tuberculosis bacteria .
properties
IUPAC Name |
6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQKROVBLDPAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395430 | |
Record name | 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35368-93-5 | |
Record name | 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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